

2-Ethyl-1,3-oxazole-4-carboxylic acid CAS number 75395-42-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1359044

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethyl-1,3-oxazole-4-carboxylic acid** (CAS 75395-42-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-1,3-oxazole-4-carboxylic acid** (CAS 75395-42-5), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.^{[1][2]} The presence of both an ethyl group at the 2-position and a carboxylic acid at the 4-position endows this molecule with a unique combination of lipophilicity and functional reactivity. This document delves into the compound's physicochemical properties, provides predicted spectroscopic signatures, outlines a robust and modern synthetic strategy with a detailed experimental protocol, and explores its potential applications as a versatile intermediate in drug development. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Chapter 1: The Strategic Value of the Functionalized Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic

stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups like esters and amides.[2] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's pharmacological profile.

2-Ethyl-1,3-oxazole-4-carboxylic acid is a prime example of a strategically functionalized building block.

- The 2-Ethyl Group: This small alkyl substituent contributes to the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets in biological targets.
- The 4-Carboxylic Acid Group: This is the molecule's key functional handle. Carboxylic acids are critical in drug design for several reasons:
 - Enhanced Solubility: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate, which significantly increases aqueous solubility.[3]
 - Target Engagement: The carboxylate can form strong ionic interactions or hydrogen bonds with key residues (e.g., lysine, arginine) in a protein's active site.
 - Derivatization Handle: It serves as a versatile point for chemical modification, allowing for the creation of ester prodrugs to improve oral bioavailability or the formation of amide libraries for structure-activity relationship (SAR) studies.[3][4]

This combination of features makes **2-Ethyl-1,3-oxazole-4-carboxylic acid** a high-value starting material for constructing more complex molecules with therapeutic potential.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research.

Chemical Structure

Caption: Structure of **2-Ethyl-1,3-oxazole-4-carboxylic acid**.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below.

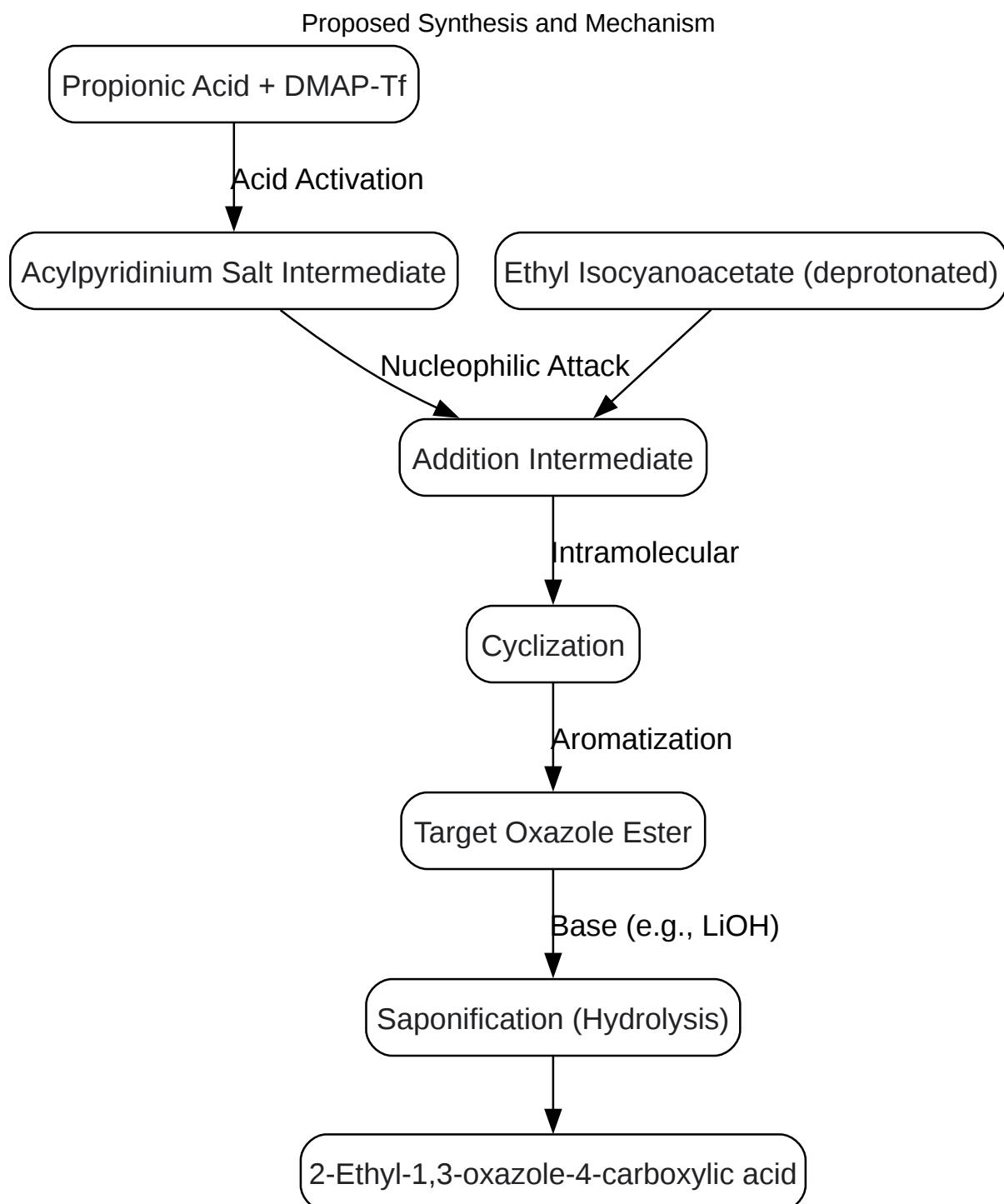
Property	Value	Reference(s)
CAS Number	75395-42-5	[5] [6] [7] [8]
Molecular Formula	C ₆ H ₇ NO ₃	[5] [6] [9]
Molecular Weight	141.12 g/mol	[5] [6]
SMILES	CCc1nc(co1)C(O)=O	[5] [10]
InChI Key	OFMZDYDHETWLMA- UHFFFAOYSA-N	[5]
Monoisotopic Mass	141.04259 Da	[10]
Predicted XlogP	1.0	[10]

Predicted Spectroscopic Data

While specific experimental spectra are not readily available in the public domain, a robust prediction can be made based on the known spectroscopic behavior of its constituent functional groups.[\[11\]](#) This is crucial for reaction monitoring and quality control.

Spectroscopy	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	Carboxylic Acid (OH)	10 - 12 ppm (broad singlet)	Highly deshielded proton due to electronegative oxygens and hydrogen bonding. Signal disappears upon D ₂ O exchange. [11]
Oxazole Ring (H-5)	~8.0 - 8.5 ppm (singlet)	Aromatic proton on an electron-deficient heterocycle.	
Ethyl Group (-CH ₂ -)	~2.8 - 3.1 ppm (quartet)	Methylene protons adjacent to the electron-withdrawing oxazole ring.	
Ethyl Group (-CH ₃)	~1.3 - 1.5 ppm (triplet)	Terminal methyl group split by the adjacent methylene.	
¹³ C NMR	Carboxylic Acid (C=O)	160 - 180 ppm	Highly deshielded carbonyl carbon. [11]
Oxazole Ring (C-2)	~160 - 165 ppm	Carbon attached to two heteroatoms (O and N).	
Oxazole Ring (C-4)	~135 - 140 ppm	Carbon attached to the carboxylic acid group.	
Oxazole Ring (C-5)	~125 - 130 ppm	The sole C-H carbon on the aromatic ring.	
Ethyl Group (-CH ₂ -)	~20 - 25 ppm		
Ethyl Group (-CH ₃)	~10 - 15 ppm		

IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad)	Characteristic broad absorption due to hydrogen-bonded dimers.[11]
C=O Stretch (Carboxylic Acid)	1700 - 1725 cm ⁻¹ (strong)	Strong absorption from the conjugated carbonyl group.[11]	
C=N / C=C Stretch (Oxazole)	1500 - 1650 cm ⁻¹	Aromatic ring stretching vibrations.	


Chapter 3: A Modern Approach to Synthesis

The synthesis of substituted oxazoles has evolved from classical, often harsh methods to more mild and functional-group-tolerant strategies. While no specific synthesis for 75395-42-5 is published, a highly efficient and practical route can be designed based on recent advances in organic chemistry, specifically the direct coupling of carboxylic acids with isocyanide derivatives.[1][12]

This approach is superior to older methods as it avoids the pre-activation of the carboxylic acid to a more reactive species like an acid chloride, which often requires harsh reagents and has limited substrate scope.[1]

Proposed Synthetic Pathway and Mechanism

The proposed synthesis involves the reaction between propionic acid and ethyl isocyanoacetate, activated by a stable triflylpyridinium reagent.

[Click to download full resolution via product page](#)

Caption: Plausible reaction mechanism for oxazole synthesis.

Causality of the Method:

- Activation: Propionic acid is activated in situ by the triflylpyridinium reagent (DMAP-Tf), forming a highly reactive acylpyridinium salt.^{[1][12]} This is a mild and efficient activation that avoids corrosive reagents.
- Nucleophilic Addition: A non-nucleophilic base deprotonates the α -carbon of ethyl isocyanoacetate, creating a potent nucleophile. This attacks the activated acylpyridinium salt.
- Cyclization & Aromatization: The resulting intermediate undergoes a 5-exo-dig cyclization, followed by elimination to form the stable aromatic oxazole ring.
- Hydrolysis: The final step is a standard saponification of the ethyl ester to yield the desired carboxylic acid.

Step-by-Step Experimental Protocol (Prophetic)

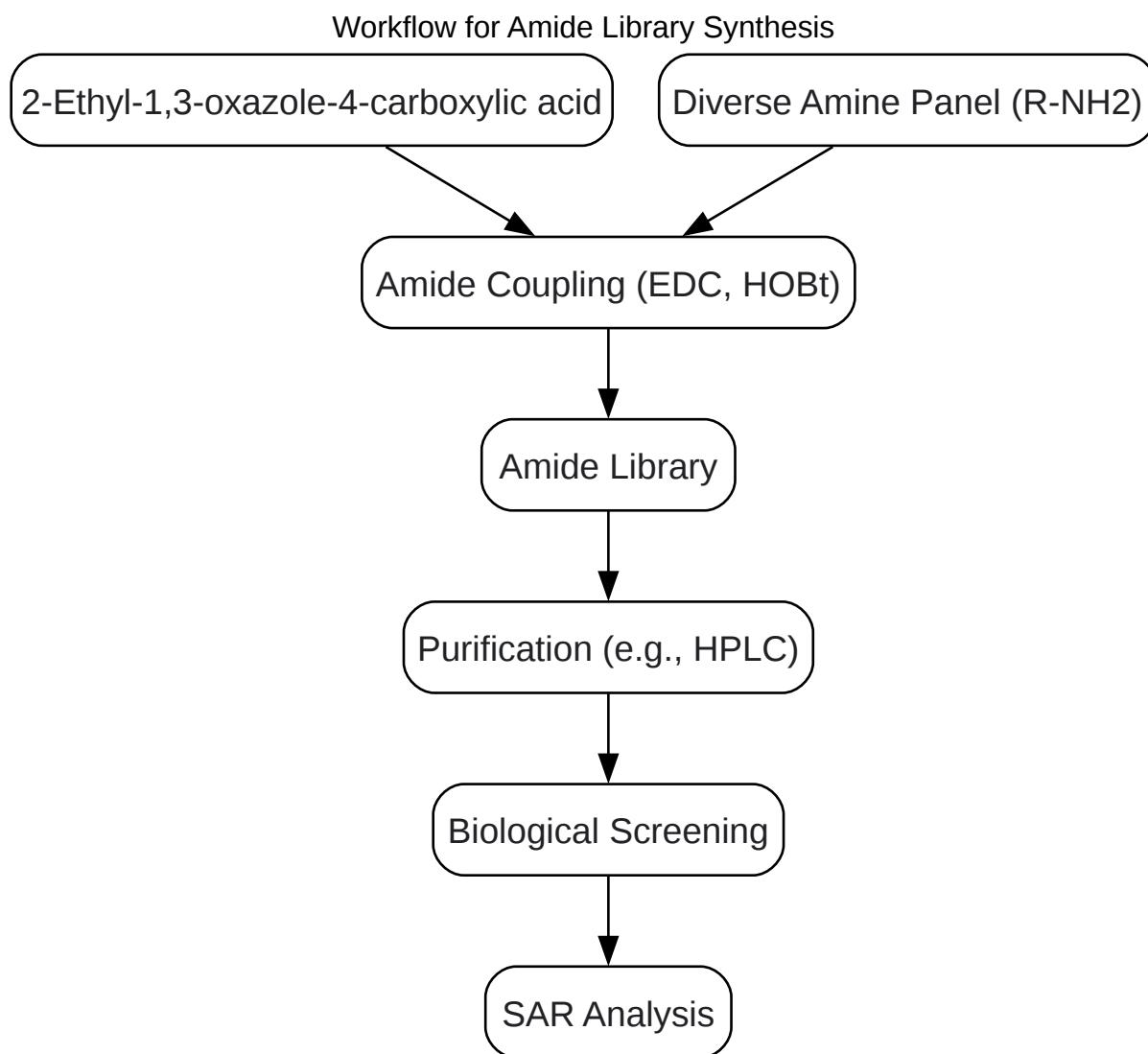
This protocol is a self-validating system. Progress can be monitored by TLC, and the identity of the intermediate and final product can be confirmed using the spectroscopic data predicted in Chapter 2.

Part A: Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

- Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add propionic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and anhydrous dichloromethane (DCM, 0.1 M). Stir until all solids dissolve.
- Activation: Add DMAP-Tf (1.3 eq) to the solution and stir for 5 minutes at room temperature. The formation of the acylpyridinium salt may cause a slight color change.
- Addition: In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base such as DBU (1.5 eq) in anhydrous DCM. Slowly add this solution via syringe to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material.

- Workup: Quench the reaction with saturated aqueous NH_4Cl . Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.

Part B: Hydrolysis to **2-Ethyl-1,3-oxazole-4-carboxylic acid**


- Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
- Hydrolysis: Add lithium hydroxide (LiOH , 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.
- Workup: Once complete, concentrate the mixture to remove the THF. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Chapter 4: Applications in Research and Drug Development

The primary value of **2-Ethyl-1,3-oxazole-4-carboxylic acid** is as a molecular scaffold for building more complex drug candidates. The carboxylic acid is the key point for diversification.

Workflow: Amide Library Synthesis for SAR Studies

A common strategy in early drug discovery is to synthesize a library of amides from a core acid to explore the structure-activity relationship (SAR). This involves coupling the acid with a diverse panel of amines.

[Click to download full resolution via product page](#)

Caption: A typical workflow for generating a chemical library.

Protocol: Representative Amide Coupling

This protocol describes the coupling of the title compound with benzylamine as a representative primary amine.

- Setup: In a vial, dissolve **2-Ethyl-1,3-oxazole-4-carboxylic acid** (1.0 eq), Hydroxybenzotriazole (HOBr, 1.2 eq), and benzylamine (1.1 eq) in anhydrous dimethylformamide (DMF).

- Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
 - Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBr is added as an additive to suppress racemization and improve coupling efficiency.[4]
- Reaction: Remove the ice bath and stir the reaction at room temperature overnight.
- Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

By substituting benzylamine with other amines from a commercially available library, this protocol can be rapidly adapted to generate hundreds of distinct compounds for biological evaluation against targets in areas like oncology, infectious diseases, and inflammation.[2][4]

Chapter 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following recommendations are based on best practices for handling similar chemical reagents.[13][14]

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [13] [15]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. [13] [14]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [13] [14]
First Aid: Skin Contact	Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [13]
First Aid: Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [13]
First Aid: Inhalation	Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [13]
Disposal	Dispose of in accordance with local, state, and federal regulations.

Chapter 6: Conclusion and Future Outlook

2-Ethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its structure combines the proven biological relevance of the oxazole scaffold with the synthetic versatility of a carboxylic acid. The modern synthetic methods available make its incorporation into complex molecules both practical and scalable.

Future work will likely focus on the synthesis of libraries derived from this core, followed by high-throughput screening to identify novel hits for various therapeutic targets. Its use as a

fragment in fragment-based lead discovery is also a promising avenue, where its unique vector orientations could lead to the discovery of entirely new classes of therapeutic agents. As the demand for novel, drug-like chemical matter continues to grow, the utility and importance of well-designed building blocks like **2-Ethyl-1,3-oxazole-4-carboxylic acid** will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus *Phoma macrostoma* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
- 5. 2-ethyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 6. scbt.com [scbt.com]
- 7. 2-Ethyloxazole-4-carboxylic acid-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 8. 2-ethyl-1,3-oxazole-4-carboxylic acid | 75395-42-5 [sigmaaldrich.com]
- 9. 2-Ethyl-1,3-oxazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-ethyl-1,3-oxazole-4-carboxylic acid (C6H7NO3) [pubchemlite.lcsb.uni.lu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.ie [fishersci.ie]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sds.diversey.com [sds.diversey.com]

- To cite this document: BenchChem. [2-Ethyl-1,3-oxazole-4-carboxylic acid CAS number 75395-42-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-number-75395-42-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com